molecular formula C6H12O6 B12398312 D-Galactose-d1-4

D-Galactose-d1-4

Cat. No.: B12398312
M. Wt: 181.16 g/mol
InChI Key: GZCGUPFRVQAUEE-CAXGRQCFSA-N
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Description

D-Galactose-d1-4: is a deuterium-labeled form of D-Galactose, a naturally occurring aldohexose and a C-4 epimer of glucose. It is an abundant carbohydrate monomer found in nature, present in macroalgae, plants, and dairy wastes. D-Galactose is a reducing sugar that participates in the Maillard browning reaction and exists in two predominant forms, α and β-pyranose, in aqueous solutions .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Galactose-d1-4 can be synthesized through various methods, including microbial fermentation and enzyme-catalyzed conversion. One common approach involves the use of L-arabinose isomerase to convert D-Galactose to D-Tagatose . Another method involves the biocatalytic production of galactosylated compounds from agricultural by-products like tamarind kernel powder, followed by enzymatic digestion and fermentation .

Industrial Production Methods: Industrial production of this compound often involves large-scale fermentation processes using genetically modified microorganisms. These processes are optimized for high yield and purity, employing advanced biotechnological techniques to ensure efficient conversion and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: D-Galactose-d1-4 undergoes various chemical reactions, including oxidation, reduction, and substitution. It is a reducing sugar, which means it can participate in redox reactions. For example, it can be oxidized to D-Galacturonic acid, a component of pectin .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include acids, bases, and enzymes. For instance, acid hydrolysis can break down disaccharides like lactose into D-Galactose and D-Glucose . Enzymatic reactions, such as those catalyzed by L-arabinose isomerase, are also prevalent .

Major Products: The major products formed from the reactions of this compound include D-Tagatose, D-Galacturonic acid, and various galactosylated compounds. These products have significant applications in food, pharmaceuticals, and biofuels .

Scientific Research Applications

Chemistry: In chemistry, D-Galactose-d1-4 is used as a precursor for synthesizing various galactosylated compounds. It is also employed in studying carbohydrate chemistry and enzymatic reactions involving galactose .

Biology: In biological research, this compound is used to study galactose metabolism and its role in cellular processes. It serves as a model compound for investigating the effects of galactose on cellular functions and aging .

Medicine: In medicine, this compound is utilized in drug delivery systems and diagnostics. It acts as a ligand to target cells expressing galactose receptors, enhancing the delivery of therapeutic agents to specific tissues .

Industry: Industrially, this compound is used in the production of low-calorie sweeteners like D-Tagatose. It is also a raw material for biofuel production from galactose-rich biomass .

Comparison with Similar Compounds

Uniqueness: D-Galactose-d1-4 is unique due to its deuterium labeling, which makes it valuable for tracing metabolic pathways and studying reaction mechanisms. Its ability to participate in a wide range of chemical reactions and its applications in various fields highlight its versatility and importance in scientific research .

Properties

Molecular Formula

C6H12O6

Molecular Weight

181.16 g/mol

IUPAC Name

(2R,3S,4S,5R)-5-deuterio-2,3,4,5,6-pentahydroxyhexanal

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6-/m0/s1/i4D

InChI Key

GZCGUPFRVQAUEE-CAXGRQCFSA-N

Isomeric SMILES

[2H][C@@](CO)([C@@H]([C@@H]([C@H](C=O)O)O)O)O

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O

Origin of Product

United States

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